molecular formula C23H29FN2O3S2 B11337134 1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11337134
M. Wt: 464.6 g/mol
InChI Key: OBYQAIPSRIFUHH-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring and subsequent functionalization with fluorobenzyl and methylbenzyl groups. Common synthetic routes may include:

    Nucleophilic substitution reactions: to introduce the fluorobenzyl group.

    Sulfonylation reactions: to attach the sulfonyl group.

    Thioether formation: to incorporate the methylbenzyl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing reaction conditions to achieve high yields and purity. This can include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions can replace the fluorobenzyl group with other substituents.

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products:

    Sulfoxides and sulfones: from oxidation.

    Thiols: from reduction.

    Substituted piperidines: from nucleophilic substitution.

Scientific Research Applications

1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide involves interactions with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity.

    Alter cellular signaling pathways: Affecting various biological processes.

    Induce conformational changes: In target proteins, leading to altered function.

Comparison with Similar Compounds

    1-[(4-fluorobenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide: .

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: .

Uniqueness: 1-[(4-fluorobenzyl)sulfonyl]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C23H29FN2O3S2

Molecular Weight

464.6 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C23H29FN2O3S2/c1-18-2-4-19(5-3-18)16-30-15-12-25-23(27)21-10-13-26(14-11-21)31(28,29)17-20-6-8-22(24)9-7-20/h2-9,21H,10-17H2,1H3,(H,25,27)

InChI Key

OBYQAIPSRIFUHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSCCNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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